3-Hydroxy-2,6-dinitrobenzoic acid
Description
Properties
IUPAC Name |
3-hydroxy-2,6-dinitrobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O7/c10-4-2-1-3(8(13)14)5(7(11)12)6(4)9(15)16/h1-2,10H,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHGWZSUEMUEPEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])C(=O)O)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00797665 | |
| Record name | 3-Hydroxy-2,6-dinitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00797665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67175-28-4 | |
| Record name | 3-Hydroxy-2,6-dinitrobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67175-28-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydroxy-2,6-dinitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00797665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs include:
- Electron-Withdrawing Effects : The 2,6-dinitro groups in 3-hydroxy-2,6-dinitrobenzoic acid render it more acidic (estimated pKa < 1) than 3-hydroxybenzoic acid (pKa ~4.1) or 4-nitrobenzoic acid (pKa ~1.6). This is due to enhanced resonance stabilization of the deprotonated form .
- Solubility : Unlike 2,6-dihydroxybenzoic acid, which is highly water-soluble, the nitro groups in this compound likely reduce hydrophilicity, favoring solubility in polar organic solvents (e.g., DMSO) .
Reactivity and Stability
- Nitro Group Reactivity : The nitro groups at positions 2 and 6 may hinder electrophilic substitution reactions but facilitate nucleophilic aromatic substitution under specific conditions. This contrasts with 3-hydroxybenzoic acid, which undergoes electrophilic substitution more readily .
- Thermal Stability : Nitroaromatic compounds often exhibit thermal instability. While 4-nitrobenzoic acid decomposes at ~240°C, the additional nitro group in this compound may lower its decomposition temperature, necessitating cautious handling .
Preparation Methods
Nitration of 3-Chlorobenzoic Acid Followed by Hydrolysis
A widely cited approach involves the nitration of 3-chlorobenzoic acid, followed by hydrolysis to replace the chlorine atom with a hydroxyl group. This method, adapted from the synthesis of 6-nitro-3-hydroxybenzoic acid (JPS6089451A), can be extrapolated to introduce multiple nitro groups:
Stepwise Nitration
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First Nitration : 3-Chlorobenzoic acid is treated with concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–40°C. The chlorine atom at position 3 directs electrophilic nitration to positions 2 and 6 due to its meta-directing nature.
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Second Nitration : After isolating the mono-nitro intermediate, a second nitration under harsher conditions (e.g., fuming HNO₃ at 60–80°C) introduces the second nitro group. The nitro group from the first step acts as a meta-director, favoring nitration at the remaining ortho position relative to the carboxyl group.
Hydrolysis of Chlorine to Hydroxyl
The di-nitro intermediate, 2,6-dinitro-3-chlorobenzoic acid, undergoes hydrolysis using aqueous sodium hydroxide (3+ equivalents) in the presence of a copper catalyst (e.g., CuSO₄) at 100–150°C. This replaces chlorine with a hydroxyl group, yielding the target compound.
Key Data
Direct Nitration of 3-Hydroxybenzoic Acid Using Protecting Groups
To circumvent the challenges of post-nitration hydrolysis, 3-hydroxybenzoic acid may be nitrated directly after protecting the hydroxyl group:
Protection with Acetic Anhydride
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Acetylation : 3-Hydroxybenzoic acid is treated with acetic anhydride in the presence of a mineral acid (e.g., H₂SO₄), forming 3-acetoxybenzoic acid.
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Nitration : The acetyl-protected derivative undergoes nitration with HNO₃/H₂SO₄. The electron-withdrawing acetyl group directs nitration to positions 2 and 6.
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Deprotection : The acetyl group is removed via alkaline hydrolysis (e.g., NaOH), regenerating the hydroxyl group.
Key Data
Diazotization and Hydrolysis of Amino Precursors
An alternative route involves synthesizing 3-amino-2,6-dinitrobenzoic acid, followed by diazotization and hydrolysis:
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Amination : 2,6-Dinitrobenzoic acid is aminated at position 3 using ammonia under high-pressure conditions.
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Diazotization : The amino group is converted to a diazonium salt using NaNO₂ and HCl at 0–5°C.
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Hydrolysis : The diazonium salt is heated in aqueous H₂SO₄, replacing the amino group with a hydroxyl group.
Key Data
Comparative Analysis of Synthesis Routes
| Method | Starting Material | Key Steps | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Nitration-Hydrolysis | 3-Chlorobenzoic acid | Nitration → Hydrolysis | 50% | Scalable; uses inexpensive reagents | Isomer separation required |
| Acetyl Protection | 3-Hydroxybenzoic acid | Protection → Nitration | 60–75% | Avoids hydrolysis step | High-temperature nitration needed |
| Diazotization | 2,6-Dinitrobenzoic acid | Amination → Diazotization | <40% | Direct hydroxyl introduction | Low yield; unstable intermediates |
Catalytic and Reaction Optimization
Role of Copper Catalysts in Hydrolysis
Copper catalysts (e.g., CuSO₄) enhance the hydrolysis of chloro-nitrobenzoic acids by facilitating nucleophilic aromatic substitution. In the JPS6089451A method, Cu⁺ ions stabilize the transition state, reducing reaction time from 24 hours to 5–10 hours.
Q & A
Q. What are the recommended synthetic routes for 3-Hydroxy-2,6-dinitrobenzoic acid, and how do reaction conditions influence yield?
The synthesis of nitro-substituted hydroxybenzoic acids typically involves nitration and hydroxylation steps. For example, 2,6-dihydroxybenzoic acid synthesis (a structurally similar compound) employs carboxylation of phenol derivatives or hydrolysis of nitriles under acidic conditions . For this compound, a plausible route involves:
- Nitration : Introducing nitro groups at positions 2 and 6 using mixed nitric-sulfuric acid under controlled temperatures (0–5°C to prevent over-nitration).
- Hydroxylation : Selective introduction of a hydroxyl group at position 3 via diazotization followed by hydrolysis, ensuring pH control (neutral to slightly alkaline) to avoid decomposition .
Key variables include temperature (exothermic nitration requires strict cooling), stoichiometry (excess nitric acid risks byproducts), and purification via recrystallization (ethanol/water mixtures are common).
Q. What safety protocols are critical when handling this compound in the lab?
Based on safety data for analogous nitroaromatics and hydroxybenzoic acids:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact, as nitro compounds can cause irritation .
- Ventilation : Use fume hoods to mitigate inhalation risks; nitro groups may release toxic fumes (e.g., NOx) during decomposition .
- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste. Avoid aqueous runoff to prevent environmental contamination .
- Storage : Store in airtight containers away from heat and light to prevent degradation .
Advanced Research Questions
Q. How can spectroscopic techniques resolve structural ambiguities in this compound derivatives?
- NMR : Use - and -NMR to confirm substitution patterns. The hydroxyl proton (position 3) shows deshielding (~12–14 ppm), while nitro groups induce strong deshielding in adjacent carbons (~140–150 ppm for aromatic carbons) .
- IR : Characteristic peaks include O–H stretching (2500–3300 cm), C=O (1680–1700 cm), and asymmetric/symmetric NO stretches (~1520 and 1350 cm) .
- MS : High-resolution MS can distinguish between isomeric nitro derivatives by exact mass and fragmentation patterns (e.g., loss of NO or CO groups) .
Q. What are the stability challenges of this compound under varying pH and temperature conditions?
Nitroaromatics are prone to decomposition under alkaline or high-temperature conditions. For this compound:
- pH Stability : Perform accelerated degradation studies (e.g., 0.1 M HCl/NaOH at 25–40°C). Acidic conditions may protonate the hydroxyl group, enhancing stability, while alkaline conditions risk nitro group reduction or hydrolysis .
- Thermal Stability : Differential scanning calorimetry (DSC) can identify exothermic decomposition events. Storage below 25°C in dark, dry environments is advised .
Q. How does the electronic nature of nitro and hydroxyl groups influence the compound’s reactivity in cross-coupling reactions?
- Electron-Withdrawing Effects : Nitro groups deactivate the aromatic ring, making electrophilic substitution difficult but favoring nucleophilic aromatic substitution (e.g., with amines or thiols) at positions ortho/para to nitro groups .
- Hydroxyl Group : Acts as an activating director, enhancing reactivity at position 4 (meta to hydroxyl). Use protecting groups (e.g., acetyl) during reactions requiring selective functionalization .
Methodological Considerations
Q. What chromatographic methods optimize purification of this compound from reaction mixtures?
- HPLC : Reverse-phase C18 columns with mobile phases like acetonitrile/water (0.1% TFA) resolve polar nitro derivatives. Adjust pH to 2–3 to suppress ionization of the carboxylic acid group .
- TLC : Silica gel plates with ethyl acetate/hexane/acetic acid (5:4:1) can monitor reaction progress; UV visualization at 254 nm detects nitroaromatic bands .
Q. How can computational modeling predict the acid dissociation constants (pKa) of this compound?
Use software like ACD/Labs or SPARC to calculate pKa values based on Hammett substituent constants. Nitro groups (σ ~ 0.71) and hydroxyl groups (σ ~ -0.37) influence the carboxylic acid’s acidity, with predicted pKa ~1.5–2.5 (lower than unsubstituted benzoic acid due to electron-withdrawing effects) .
Data Contradictions and Gaps
- Synthesis Yield Variability : Conflicting reports on nitration efficiency for di-substituted benzoic acids suggest substrate-specific optimization (e.g., pre-protection of hydroxyl groups) is critical .
- Ecotoxicity Data : Limited studies on environmental impact; extrapolate from nitrobenzene analogs (e.g., LC50 for aquatic organisms) until compound-specific data is available .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
